Ciproxifan Ciproxifan Cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone is an aromatic ketone.
Brand Name: Vulcanchem
CAS No.: 184025-18-1
VCID: VC0003619
InChI: InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
SMILES: C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Molecular Formula: C16H18N2O2
Molecular Weight: 270.33 g/mol

Ciproxifan

CAS No.: 184025-18-1

Cat. No.: VC0003619

Molecular Formula: C16H18N2O2

Molecular Weight: 270.33 g/mol

* For research use only. Not for human or veterinary use.

Ciproxifan - 184025-18-1

CAS No. 184025-18-1
Molecular Formula C16H18N2O2
Molecular Weight 270.33 g/mol
IUPAC Name cyclopropyl-[4-[3-(1H-imidazol-5-yl)propoxy]phenyl]methanone
Standard InChI InChI=1S/C16H18N2O2/c19-16(12-3-4-12)13-5-7-15(8-6-13)20-9-1-2-14-10-17-11-18-14/h5-8,10-12H,1-4,9H2,(H,17,18)
Standard InChI Key ACQBHJXEAYTHCY-UHFFFAOYSA-N
SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3
Canonical SMILES C1CC1C(=O)C2=CC=C(C=C2)OCCCC3=CN=CN3

Chemical and Pharmacological Profile of Ciproxifan

Structural Characteristics and Receptor Affinity

Ciproxifan (cyclopropyl 4-(3-(1H-imidazol-4-yl)propyloxy)phenyl ketone) is a potent antagonist/inverse agonist with sub-nanomolar affinity for rodent H₃ receptors (Kᵢ = 0.4–0.8 nM) compared to moderate human H₃R binding (Kᵢ = 46–180 nM) . This species-specificity arises from structural differences in the third intracellular loop of H₃ receptors across species, influencing G-protein coupling efficiency . The compound’s imidazole ring and cyclopropyl ketone moiety contribute to its high lipophilicity (logP = 3.8), enabling efficient blood-brain barrier penetration.

Primary Mechanism: H₃ Receptor Modulation

As an H₃R inverse agonist, ciproxifan blocks presynaptic autoreceptors, increasing histamine release in the tuberomammillary nucleus. This action potentiates downstream histaminergic signaling in cortical and hippocampal regions critical for cognition . Simultaneously, it antagonizes H₃ heteroreceptors on glutamatergic and dopaminergic terminals, disinhibiting neurotransmitter release. In rat hippocampal synaptosomes, ciproxifan reduces 4-aminopyridine-evoked glutamate release by 42% through Gi/Go-protein coupled pathways, decreasing voltage-gated Ca²⁺ channel (VGCC) activity .

Table 1: Ciproxifan’s Effects on Neurotransmitter Systems

SystemEffectMechanismReference
Histaminergic↑ Histamine releaseH₃ autoreceptor blockade
Glutamatergic↓ Evoked glutamate releaseGi/Go-PLA₂-PGE₂-EP₂ pathway
Dopaminergic↑ Striatal dopamine turnoverH₃ heteroreceptor antagonism
MAO ActivityReversible MAO-A/B inhibitionCompetitive enzyme binding

Secondary Pharmacological Actions

Beyond H₃ receptor effects, ciproxifan reversibly inhibits human MAO-A (IC₅₀ = 18.3 μM) and MAO-B (IC₅₀ = 12.7 μM) through non-competitive binding at the flavin adenine dinucleotide (FAD) cofactor site . This dual activity complicates dose-response interpretations in rodent models, as 3 mg/kg doses achieve brain concentrations (~5 μM) sufficient for partial MAO inhibition .

Cognitive Enhancement and Stress Modulation

Contextual Memory Retrieval

In a radial maze paradigm, ciproxifan (3 mg/kg) increased correct response rates by 49% for recent memories (D2) in non-stressed mice and by 42% for remote memories (D1) under acute restraint stress . The compound normalized stress-induced Fos overexpression in prelimbic cortex (−38%), basolateral amygdala (−41%), and CA1 hippocampus (−33%), suggesting limbic circuit modulation .

Alzheimer’s Disease Models

APP(Tg2576) mice treated with ciproxifan (1 mg/kg/day) showed complete reversal of spatial memory deficits in Morris water maze trials, reducing escape latency from 48.2 ± 3.1 s to 22.5 ± 2.4 s (p < 0.01 vs. saline-treated transgenics) . Object recognition performance improved from 55% ± 4% (impaired) to 68% ± 3% discrimination index (p < 0.05), comparable to wild-type levels .

Neurochemical Synergies and Motor Effects

Potentiation of Antipsychotic Drugs

Ciproxifan (10 mg/kg) synergizes with haloperidol (1 mg/kg), increasing striatal enkephalin mRNA expression by 70% (p < 0.001 vs. haloperidol alone) through D₂/H₃ receptor cross-talk . This combination prolonged haloperidol-induced catalepsy duration from 82 ± 11 s to 214 ± 18 s (p < 0.01), suggesting enhanced striatopallidal pathway activation .

Locomotor Activity Regulation

While ciproxifan alone (3–10 mg/kg) lacks intrinsic motor effects, it normalizes hyperactivity in APP(Tg2576) mice, reducing open-field crossings from 128 ± 14 to 89 ± 9 (p < 0.05) – comparable to wild-type activity (82 ± 7) .

Therapeutic Implications and Limitations

Neurological Disorders

The compound’s dual H₃R/MAO activity presents unique opportunities:

  • ADHD: Enhances prefrontal dopamine/glutamate without cardiovascular side effects of stimulants

  • Alzheimer’s: Combines amyloid-independent cognitive benefits with MAO-B mediated neuroprotection

  • Schizophrenia: Augments D₂ antagonist efficacy while mitigating metabolic side effects

Species-Specificity Challenges

Rodent-to-human translation remains problematic due to 80-fold lower H₃R affinity in humans . Hybrid analogs like SUVN-G3031 (Kᵢ = 1.2 nM at hH₃R) are under development to overcome this limitation.

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